molecular formula C32H54N8Pb B11929070 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)

2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)

Katalognummer: B11929070
Molekulargewicht: 758 g/mol
InChI-Schlüssel: OCYAOZPIIPALIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetracontane;lead(2+) is a complex chemical compound that features a unique structure with multiple nitrogen atoms and a lead ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) typically involves the coordination of lead ions with a pre-formed organic ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps to isolate the desired compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The lead ion can be oxidized under certain conditions, leading to changes in the oxidation state.

    Reduction: The compound can be reduced, affecting the lead ion and potentially altering the overall structure.

    Substitution: Nitrogen atoms in the compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead oxides, while substitution reactions could yield derivatives with different functional groups attached to the nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique coordination properties and potential use as a catalyst in various reactions.

Biology

The compound’s interactions with biological molecules are of interest, particularly in understanding how it can bind to proteins or DNA.

Medicine

Research is ongoing to explore the potential medicinal applications of this compound, including its use in drug delivery systems or as a therapeutic agent.

Industry

In industry, the compound may be used in the development of advanced materials, such as coatings or composites, due to its unique structural properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the coordination of the lead ion with various molecular targets. The pathways involved include interactions with nitrogen atoms and other functional groups, leading to changes in the structure and reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene
  • Zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene

Uniqueness

The uniqueness of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) lies in its specific coordination with lead ions, which imparts distinct chemical and physical properties compared to similar compounds with other metal ions.

Eigenschaften

Molekularformel

C32H54N8Pb

Molekulargewicht

758 g/mol

IUPAC-Name

2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)

InChI

InChI=1S/C32H54N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h17-33,36-40H,1-16H2;/q-2;+2

InChI-Schlüssel

OCYAOZPIIPALIR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C3NC2NC4C5CCCCC5C([N-]4)NC6C7CCCCC7C(N6)NC8C9CCCCC9C(N3)[N-]8.[Pb+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.